1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid
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Overview
Description
1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid is a chemical compound belonging to the class of naphthoic acids It is characterized by the presence of a hydroxy group at the first position, an octadecyloxy group at the sixth position, and a carboxylic acid group at the second position on the naphthalene ring
Preparation Methods
The synthesis of 1-hydroxy-6-(octadecyloxy)-2-naphthoic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxy and octadecyloxy groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired functional groups are introduced accurately.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted naphthoic acids.
Scientific Research Applications
1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-hydroxy-6-(octadecyloxy)-2-naphthoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid can be compared with other similar compounds, such as:
1-Hydroxy-6-docosyloxy-2-naphthoic acid: This compound has a longer alkyl chain, which may influence its solubility and reactivity.
1-Hydroxy-6-(hexadecyloxy)-2-naphthoic acid: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
Uniqueness: The unique combination of hydroxy, octadecyloxy, and carboxylic acid groups in this compound imparts distinct properties that make it valuable for specific applications.
Properties
CAS No. |
38134-94-0 |
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Molecular Formula |
C29H44O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-hydroxy-6-octadecoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-25-19-21-26-24(23-25)18-20-27(28(26)30)29(31)32/h18-21,23,30H,2-17,22H2,1H3,(H,31,32) |
InChI Key |
HZAMBLFVFWGWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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